Clinofibrate - 30299-08-2

Clinofibrate

Catalog Number: EVT-263841
CAS Number: 30299-08-2
Molecular Formula: C28H36O6
Molecular Weight: 468.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Clinofibrate is a hypolipidemic agent. It inhibits HMG-CoA reductase (IC50 = 0.47 mM) and stimulates the S-indan-1-ol dehydrogenase activity of the human liver 3α-hydroxysteroid dehydrogenase isoform AKR 1C4 in a concentration-dependent manner. Clinofibrate (10 and 30 mg/kg) reduces serum cholesterol and triglyceride levels in rats fed a normal chow pellet diet or a semisynthetic diet containing sucrose as the only carbohydrate source.
Clinofibrate is a fibrate derivative with antilipidemic activity. Climofibrate has its greatest effect in reducing VLDL-triglyceride levels.
Clinofibrate is an organic molecular entity.
Clinofibrate is a fibrate drug sold and marketed in Japan.

Clofibrate

    Compound Description: Clofibrate (2-(4-chlorophenoxy)-2-methylpropanoic acid) is a fibrate drug, belonging to a class of amphipathic carboxylic acids, that was widely used to lower serum triglyceride levels and is also known to increase high-density lipoprotein (HDL) cholesterol levels. [, , ] Clofibrate acts as a peroxisome proliferator-activated receptor alpha (PPARα) ligand, influencing the transcription of numerous genes associated with lipoprotein and fatty acid metabolism. []

Clofibric Acid

    Compound Description: Clofibric acid is the active metabolite of clofibrate. Like clofibrate, it activates human liver 3α-hydroxysteroid dehydrogenase. [] This enzyme plays a role in the metabolism of steroid hormones, bile acids, and certain drugs. [] The optimal concentration for maximum stimulation of the enzyme is 400 μM for clofibric acid. []

Bezafibrate

    Compound Description: Bezafibrate is another fibrate drug used to treat hyperlipidemia. [, ] Similar to clofibrate and clinofibrate, it acts as a PPARα ligand, influencing lipid metabolism. [] Bezafibrate also activates human liver 3α-hydroxysteroid dehydrogenase, with an optimal concentration of 100 μM for maximum stimulation. []

Fenofibrate

    Compound Description: Fenofibrate, another member of the fibrate drug class, is utilized in treating hyperlipidemia. [, , ] It functions as a PPARα ligand, affecting lipid metabolism. [] Similar to clofibrate and clinofibrate, fenofibrate activates human liver 3α-hydroxysteroid dehydrogenase. [] The optimal concentration for maximum enzyme stimulation is 50 μM. []

Fenofibric Acid

    Compound Description: Fenofibric acid is the active metabolite of fenofibrate. Like fenofibrate, it activates human liver 3α-hydroxysteroid dehydrogenase. [] The optimal concentration of fenofibric acid for maximum stimulation of the enzyme is 50 μM. []

Simvastatin

    Compound Description: Simvastatin belongs to the statin class of drugs, known for their potent cholesterol-lowering effects. [, , ] Simvastatin acts by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. [, ] It also exhibits synergistic pro-apoptotic effects in combination with clofibrate in IM-9 human lymphoblasts. [] This synergistic effect is not observed with bezafibrate or clinofibrate. []

    Relevance: Although structurally unrelated to clinofibrate, simvastatin is often used in conjunction with fibrates, including clinofibrate, for managing lipid levels. [, ] Notably, while both simvastatin and clinofibrate can lower lipid parameters, they act through different mechanisms. [, ] Simvastatin directly inhibits cholesterol synthesis, while clinofibrate primarily affects lipoprotein lipase activity and other lipid metabolic pathways. [, ] Interestingly, simvastatin demonstrates a synergistic pro-apoptotic effect with clofibrate but not with clinofibrate, suggesting a specific interaction between simvastatin and clofibrate. []

Pravastatin

    Compound Description: Pravastatin, another statin drug, effectively lowers cholesterol levels by inhibiting HMG-CoA reductase. [, ] In patients with chronic renal failure, pravastatin significantly reduces intermediate-density lipoprotein (IDL) and low-density lipoprotein (LDL) cholesterol levels. []

    Relevance: While structurally different from clinofibrate, pravastatin, like other statins, can be used alongside fibrates, including clinofibrate, to manage lipid levels, particularly in patients with chronic renal failure. [, ] Unlike clinofibrate, which primarily affects lipoprotein metabolism, pravastatin directly inhibits cholesterol synthesis. [, ]

Probucol

    Compound Description: Probucol is another type of lipid-lowering agent that differs structurally and mechanistically from both statins and fibrates. [, ] It primarily lowers LDL cholesterol levels but has a minimal impact on triglyceride levels. [, ]

    Relevance: Probucol, although structurally unrelated to clinofibrate, is sometimes used in combination with clinofibrate to treat hyperlipidemia, especially in cases where a combined reduction in both cholesterol and triglycerides is desired. [, ]

Cholestyramine

    Compound Description: Cholestyramine is a bile acid sequestrant, a class of drugs that lower cholesterol levels by binding to bile acids in the intestine, preventing their reabsorption. [] This mechanism forces the liver to use more cholesterol to produce bile acids, thereby lowering blood cholesterol levels.

    Relevance: While structurally and mechanistically different from clinofibrate, cholestyramine can be used in combination with clinofibrate to enhance the reduction of cholesterol levels, particularly LDL cholesterol, in individuals with familial hypercholesterolemia. []

Ethyl all-cis-5,8,11,14,17-eicosapentaenoate (EPA-E)

    Compound Description: Ethyl all-cis-5,8,11,14,17-eicosapentaenoate (EPA-E) is a highly purified form of eicosapentaenoic acid (EPA), an omega-3 fatty acid found in fish oil. EPA-E exhibits significant lipid-lowering effects, particularly in reducing triglycerides. []

    Relevance: While structurally dissimilar to clinofibrate, EPA-E shares a comparable effect on lipid profiles, particularly in lowering triglycerides. [] Both compounds reduce triglyceride levels, although they achieve this through different mechanisms. [] EPA-E primarily alters fatty acid metabolism, while clinofibrate influences lipoprotein lipase activity and other lipid regulatory pathways. []

p-chlorophenoxy-isobutyryl-glycinamide (CGA)

    Compound Description: p-chlorophenoxy-isobutyryl-glycinamide (CGA) is a hypolipidemic agent that shares structural similarities with clofibrate. [] Like clofibrate, it can reduce cholesterol and triglyceride levels while increasing the activity of specific hepatic peroxisomal enzymes, such as carnitine acetyltransferase and mitochondrial carnitine palmitoyltransferase. [] CGA also influences the activities of other peroxisomal enzymes, like catalase, D-amino acid oxidase, and urate oxidase, in a manner similar to clofibrate. []

Properties

CAS Number

30299-08-2

Product Name

Clinofibrate

IUPAC Name

2-[4-[1-[4-(2-carboxybutan-2-yloxy)phenyl]cyclohexyl]phenoxy]-2-methylbutanoic acid

Molecular Formula

C28H36O6

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C28H36O6/c1-5-26(3,24(29)30)33-22-14-10-20(11-15-22)28(18-8-7-9-19-28)21-12-16-23(17-13-21)34-27(4,6-2)25(31)32/h10-17H,5-9,18-19H2,1-4H3,(H,29,30)(H,31,32)

InChI Key

BMOVQUBVGICXQN-UHFFFAOYSA-N

SMILES

CCC(C)(C(=O)O)OC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)OC(C)(CC)C(=O)O

Solubility

Soluble in DMSO

Synonyms

1,1-bis(4'-(1''-carboxy-1''-methylpropoxy)phenyl)cyclohexane
clinofibrate
clinofibrate, (R*,R*)-(+)-isomer
clinofibrate, (R*,R*)-(+-)-isomer
clinofibrate, (R*,R*)-(-)-isomer
clinofibrate, (R*,S*)-isomer
S 8527

Canonical SMILES

CCC(C)(C(=O)O)OC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)OC(C)(CC)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.